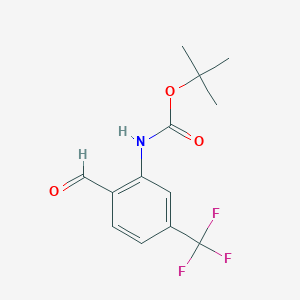Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate
CAS No.:
Cat. No.: VC18015170
Molecular Formula: C13H14F3NO3
Molecular Weight: 289.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14F3NO3 |
|---|---|
| Molecular Weight | 289.25 g/mol |
| IUPAC Name | tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19) |
| Standard InChI Key | MSXXNEGBVGHVFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three key functional groups:
-
tert-Butyl carbamate: A protecting group for amines, enhancing stability during synthetic procedures.
-
Formyl group: Provides a reactive aldehyde site for nucleophilic additions or condensations.
-
Trifluoromethyl group: Imparts metabolic stability and lipophilicity, common in bioactive molecules.
The IUPAC name, tert-butyl -[3-formyl-5-(trifluoromethyl)phenyl]carbamate, reflects its substitution pattern. Spectroscopic data, such as NMR and NMR, would typically reveal peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons adjacent to electron-withdrawing groups, and the tert-butyl group’s singlet (~1.4 ppm) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.25 g/mol |
| Boiling Point | Not reported |
| Solubility | Likely soluble in DMSO, THF |
| Stability | Stable under inert conditions |
The trifluoromethyl group enhances hydrophobicity, influencing solubility in organic solvents. The formyl group’s reactivity necessitates storage under anhydrous conditions to prevent hydration or oxidation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves multi-step reactions:
Step 1: Protection of the Amine
A primary amine (e.g., 5-(trifluoromethyl)anthranilic acid) is protected with di-tert-butyl dicarbonate () in the presence of a base like triethylamine:
This step ensures the amine remains inert during subsequent reactions .
Applications in Pharmaceutical Chemistry
Intermediate for Drug Discovery
The compound’s trifluoromethyl and formyl groups make it a versatile building block:
-
Schiff Base Formation: Reacts with amines to form imines, precursors for heterocycles (e.g., quinazolines).
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation, expanding molecular complexity .
Case Study: Anti-Inflammatory Agents
Analogous tert-butyl carbamates, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to hydrophobic pockets of COX-2, reducing edema in rat models by 39–54% .
Research Findings and Future Directions
Recent Advances
-
Catalytic Applications: Palladium-catalyzed couplings using this compound as a substrate have achieved >80% yields in synthesizing biaryl motifs .
-
Agricultural Chemistry: Derivatives show promise as herbicides, leveraging the trifluoromethyl group’s resistance to metabolic degradation.
Challenges and Opportunities
-
Scalability: Current synthetic routes are lab-scale; continuous-flow systems could improve efficiency.
-
Toxicity Profiling: Limited data on ecotoxicology necessitate further studies for agrochemical applications .
Comparative Analysis with Structural Analogues
| Compound | Key Features | Applications |
|---|---|---|
| Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate | Formyl, trifluoromethyl | Drug intermediates |
| Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate | Difluoromethyl | Antimicrobial agents |
| Tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate | Para-trifluoromethyl | Material science |
The formyl group’s reactivity distinguishes this compound, enabling diverse derivatization compared to halogenated analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume